

An In-depth Technical Guide to the Molecular Target of BKIDC-1553

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Compound of Interest

Compound Name: *BKIDC-1553*

Cat. No.: *B15574242*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: It is important to distinguish **BKIDC-1553** from D-1553 (also known as garsorasib). D-1553 is a distinct clinical-stage inhibitor of KRASG12C, a protein frequently mutated in various cancers. This document focuses exclusively on the preclinical compound **BKIDC-1553**.

Introduction to BKIDC-1553

BKIDC-1553 is a novel small molecule inhibitor identified as a promising preclinical candidate for the treatment of advanced prostate cancer.^{[1][2][3][4][5]} Developed from a bumped kinase inhibitor (BKI) scaffold, **BKIDC-1553** has demonstrated potent anti-proliferative effects in specific cancer cell lines.^{[1][5]} Unlike many kinase inhibitors, its primary mechanism of action is not through the inhibition of protein kinases but through the targeting of a key metabolic enzyme.^{[1][2][5]} This document provides a comprehensive overview of the molecular target of **BKIDC-1553**, its mechanism of action, supporting quantitative data, and the experimental protocols used in its characterization.

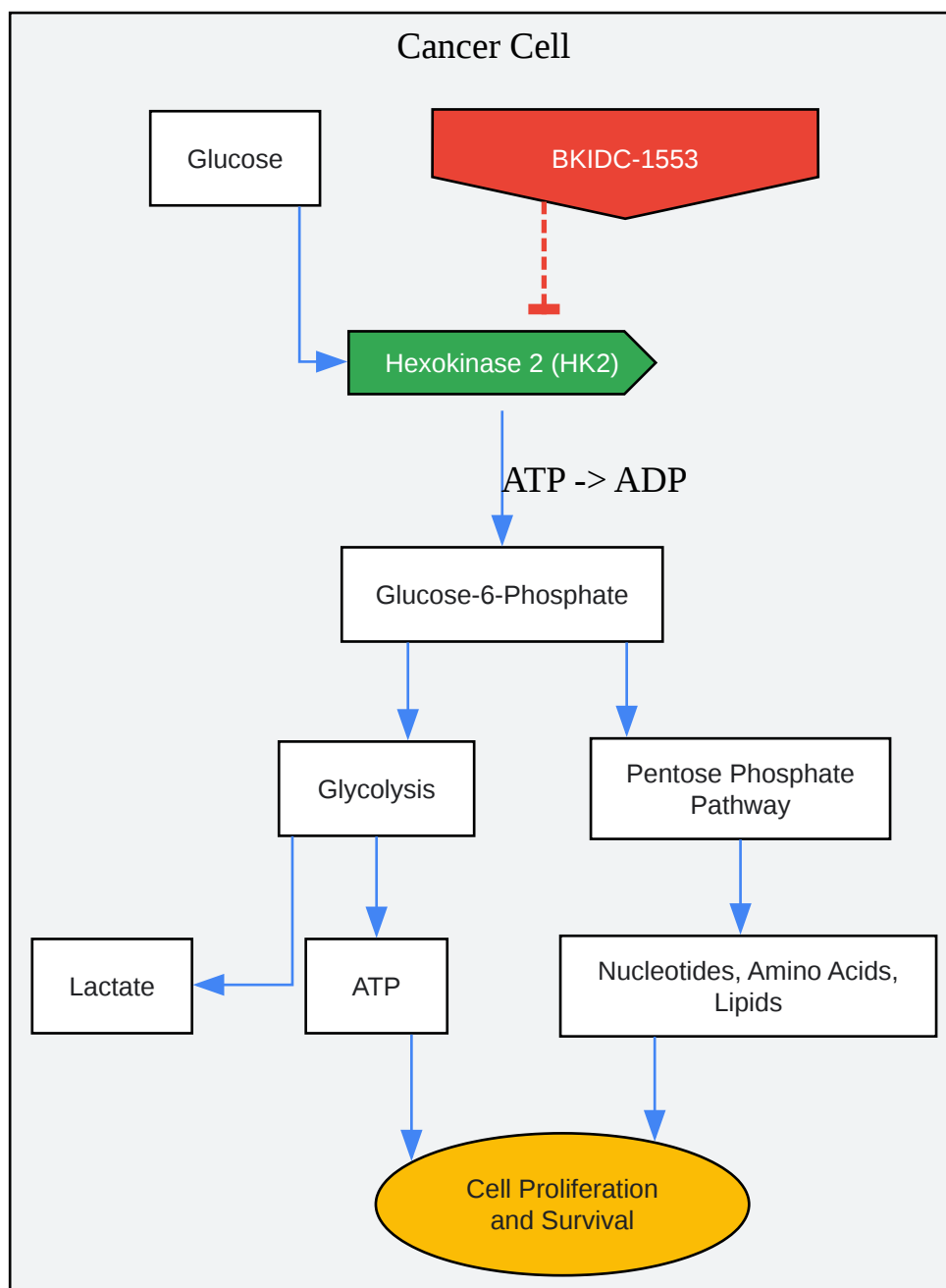
Molecular Target and Mechanism of Action

The primary molecular target of **BKIDC-1553** is Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway.^{[1][2][3][4][5]} HK2 catalyzes the first committed step of glycolysis, the ATP-dependent phosphorylation of glucose to glucose-6-phosphate.^[6] In many cancer types, including advanced prostate cancer, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.^[2] This metabolic reprogramming is characterized

by an upregulation of glycolytic enzymes, including HK2, to support rapid cell growth and proliferation.^{[2][7]}

BKIDC-1553 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of HK2.^{[1][2][3]} This inhibition leads to a rapid cessation of glycolysis, thereby depriving the cancer cells of a crucial source of energy (ATP) and biosynthetic precursors required for their growth and survival.^{[1][5]} The selective activity of **BKIDC-1553** against certain prostate cancer cells is linked to their dependence on HK2-mediated glycolysis.^{[1][2]}

Signaling Pathway of **BKIDC-1553** Action



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Caption: Mechanism of action of **BKIDC-1553**.

Quantitative Data

The anti-proliferative activity of **BKIDC-1553** has been evaluated across a panel of prostate cancer cell lines and other cancer cell lines. The data is summarized in the tables below.

Table 1: In Vitro Anti-proliferative Activity of BKIDC-1553

Cell Line	Cancer Type	IC50 (μM)	Notes
LNCaP	Prostate Cancer	~2.5	Androgen-sensitive
LNCaP95	Prostate Cancer	~2.5	Castration-resistant
VCaP	Prostate Cancer	~5	Androgen-sensitive, expresses AR-V7
22Rv1	Prostate Cancer	~5	Castration-resistant
C4-2B	Prostate Cancer	~5	Castration-resistant
PC3	Prostate Cancer	>20	Androgen-insensitive, non-responder
DU145	Prostate Cancer	>20	Androgen-insensitive, non-responder
LAPC4	Prostate Cancer	~10	Androgen-sensitive
MDA-PCa-2b	Prostate Cancer	~10	Androgen-sensitive
A549	Lung Cancer	>20	Non-responder
K562	Leukemia	>20	Non-responder
MCF7	Breast Cancer	>20	Non-responder
WPMY-1	Normal Prostate	>20	Non-malignant

Data is approximated from graphical representations in the source literature and should be considered indicative.

Table 2: In Vivo Efficacy of BKIDC-1553

Xenograft Model	Treatment	Tumor Growth Inhibition	Reference Compound
LuCaP 35 (PDX)	20 mg/kg BKIDC-1553, p.o., 3x weekly	Significant inhibition	Enzalutamide
PC3	20 mg/kg BKIDC-1553, p.o., 3x weekly	No significant effect	-

PDX: Patient-Derived Xenograft; p.o.: per os (by mouth)

Experimental Protocols

Detailed methodologies for the key experiments that led to the identification and characterization of **BKIDC-1553** and its molecular target are provided below.

Cell Proliferation Assay (MTS Assay)

This assay was used to determine the IC50 values of **BKIDC-1553** against various cell lines.

- Cell Plating: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media and allowed to adhere overnight.
- Compound Treatment: **BKIDC-1553** was serially diluted in the appropriate cell culture medium and added to the wells to achieve final concentrations ranging from 0.63 to 20 μ M. A vehicle control (DMSO) was also included.
- Incubation: The plates were incubated for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTS Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) combined with an electron coupling reagent (phenazine methosulfate; PMS) was added to each well.[\[8\]](#)[\[9\]](#)
- Final Incubation and Measurement: Plates were incubated for 1-4 hours at 37°C. The absorbance at 490 nm was measured using a microplate reader. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Data Analysis: The absorbance values were normalized to the vehicle-treated control wells, and IC50 values were calculated using non-linear regression analysis.

Hexokinase Activity Assay

This assay was performed to directly measure the inhibitory effect of **BKIDC-1553** on HK2 activity.

- Enzyme and Substrates: Recombinant human HK2 protein was used. The reaction mixture contained ATP, glucose, and NAD⁺ in a reaction buffer.
- Compound Incubation: **BKIDC-1553** was added to the reaction mixture at various concentrations and pre-incubated with the HK2 enzyme.
- Reaction Initiation: The reaction was initiated by the addition of glucose. The assay is a coupled-enzyme assay where the product of the HK2 reaction, glucose-6-phosphate, is converted by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NAD⁺ to NADH.
- Kinetic Measurement: The rate of NADH production was monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
- Data Analysis: The rate of reaction in the presence of **BKIDC-1553** was compared to the vehicle control to determine the percentage of inhibition and calculate the IC50 value.

In Vivo Xenograft Studies

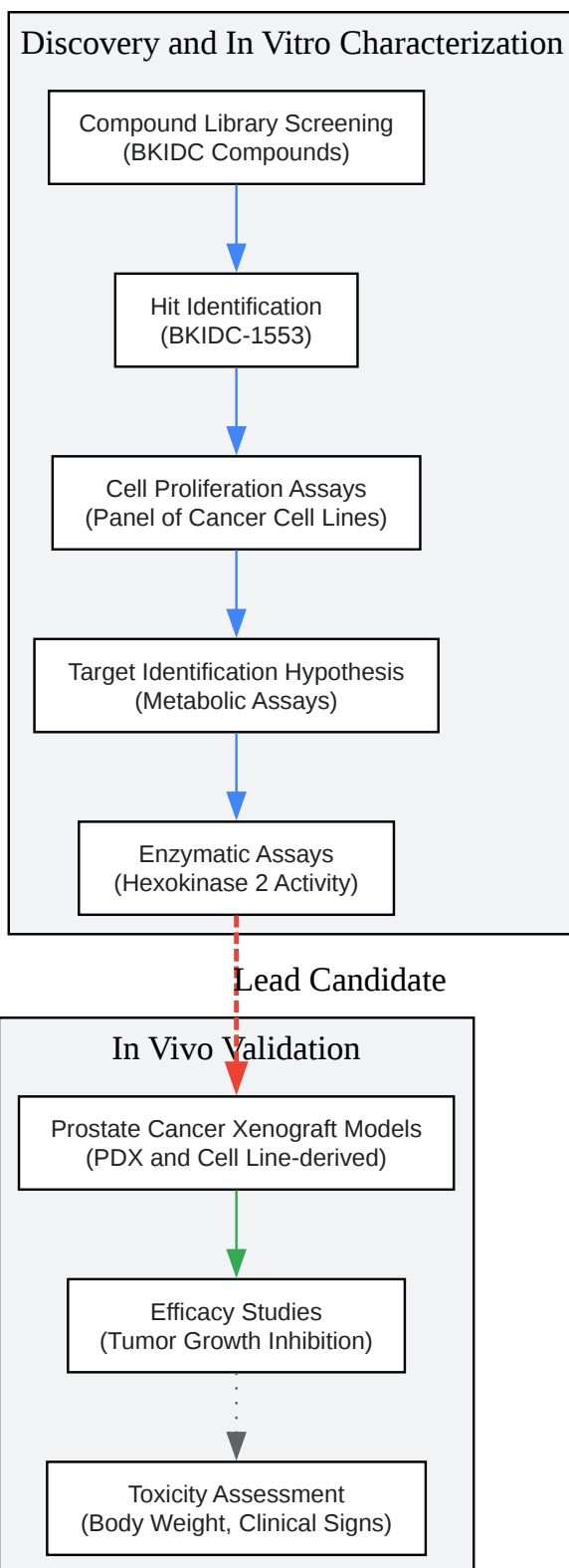
These studies were conducted to evaluate the anti-tumor efficacy of **BKIDC-1553** in a living organism.

- Animal Model: Severe combined immunodeficient (SCID) mice were used.
- Tumor Implantation: Human prostate cancer cells (e.g., PC3) or patient-derived xenograft tissue (e.g., LuCaP 35) were implanted subcutaneously into the flanks of the mice.[\[13\]](#)[\[14\]](#)
[\[15\]](#)[\[16\]](#)
- Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). The mice were then randomized into treatment and control groups.

- **Compound Administration:** **BKIDC-1553** was formulated in a suitable vehicle and administered orally (p.o.) at a specified dose and schedule (e.g., 20 mg/kg, three times a week). The control group received the vehicle only. A positive control group (e.g., treated with enzalutamide) was also included.
- **Monitoring:** Tumor volume and body weight were measured regularly (e.g., twice a week). Tumor volume was calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- **Study Endpoint and Analysis:** The study was terminated when tumors in the control group reached a predetermined size. Tumors were excised, weighed, and may be used for further analysis (e.g., immunohistochemistry). The tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental and Logical Workflow

The following diagram illustrates the workflow from the initial screening to the in vivo validation of **BKIDC-1553**.



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